1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
The compound 1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with two key moieties:
- 3-Fluoro-4-methylphenyl group: The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric bulk.
- 3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazole: The oxadiazole ring provides rigidity and hydrogen-bonding capacity, and the trimethoxyphenyl group increases lipophilicity and may mimic natural ligands in biological targets (e.g., tubulin inhibitors like combretastatin analogs) .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5/c1-12-5-6-15(10-16(12)23)26-11-14(9-19(26)27)22-24-21(25-31-22)13-7-17(28-2)20(30-4)18(8-13)29-3/h5-8,10,14H,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZDCCXIRMABAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling reactions: The oxadiazole intermediate is then coupled with the pyrrolidin-2-one moiety using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations
Methoxy vs. Cyclopropyl: The 3,4,5-trimethoxyphenyl group in the target compound offers greater lipophilicity and H-bonding capacity compared to the cyclopropyl group in , which introduces steric strain .
Heterocyclic Linkers :
- The oxadiazole in the target compound provides rigidity and hydrogen-bonding sites, whereas diazo () or triazole () linkers may reduce stability or alter polarity .
Fluorinated phenyl groups (e.g., in the target and ) are common in CNS drugs due to improved blood-brain barrier penetration .
Research Findings and Data
Crystallographic Insights
- and report triclinic crystal systems for analogs, with unit cell volumes ranging from 2530 ų () to smaller volumes for simpler substituents. The target compound’s larger trimethoxyphenyl group likely increases crystal packing complexity .
- Bond angles (e.g., C–N–O in oxadiazoles) are consistent across analogs (~120°), confirming structural stability .
Biological Activity
The compound 1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Key Features
- Fluorine Substitution : The presence of a fluorine atom in the 3-position of the phenyl ring may enhance lipophilicity and improve receptor binding.
- Trimethoxyphenyl Group : The 3,4,5-trimethoxy substitution is significant for potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of pyrrolidine derivatives. For instance, similar compounds have shown promising antibacterial and antifungal properties. In vitro tests indicated that certain pyrrolidine derivatives inhibited the growth of various bacteria and fungi, suggesting that the target compound may exhibit similar activities .
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Bacillus subtilis | 75 µg/mL |
| Example B | Escherichia coli | <125 µg/mL |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to other known COX inhibitors. Studies have shown that modifications in the pyrrolidine ring can lead to enhanced selectivity and potency against cyclooxygenase enzymes (COX-I and COX-II). For example, compounds with similar scaffolds exhibited IC50 values in the low micromolar range against COX-II .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : The fluorine atom and methoxy groups may facilitate binding to specific receptors involved in inflammatory pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes like COX-II, which plays a crucial role in inflammation and pain signaling.
Case Studies
A study focusing on structurally related compounds demonstrated significant anti-inflammatory effects in vivo. For instance, a derivative with a similar framework exhibited over 60% inhibition in animal models compared to standard anti-inflammatory drugs like Celecoxib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
